3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Description
“3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase inhibitors . They are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps starting from commercially available substances . The process involves the construction of a thiazolo[5,4-b]pyridine bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation .Molecular Structure Analysis
The molecular structure of these compounds fits well into the ATP binding pocket of the PI3Kα kinase . This interaction is facilitated by a hydrogen bond with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes leading to the formation of α,β-unsaturated ketone intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) .
Mode of Action
It is known that thiazolo[5,4-b]pyridine derivatives can interact with their targets through key hydrogen bonds . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation . Inhibition of PI3K can lead to decreased activation of downstream AKT and mTOR, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound’s molecular weight is 16918 , which is within the optimal range for oral bioavailability
Result of Action
Inhibition of pi3k can lead to decreased activation of downstream akt and mtor, potentially leading to reduced cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
It has been found to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This suggests that 3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could interact with these enzymes and potentially influence biochemical reactions involving them.
Cellular Effects
Its potent inhibition of PI3K enzymes suggests that it could have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibition of PI3K enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention.
Properties
IUPAC Name |
3-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBRHABNIUVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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